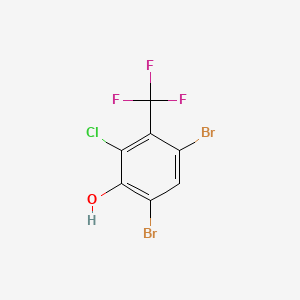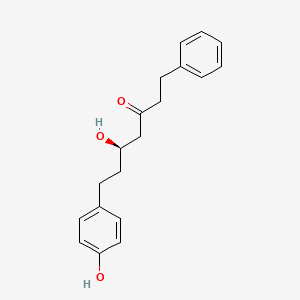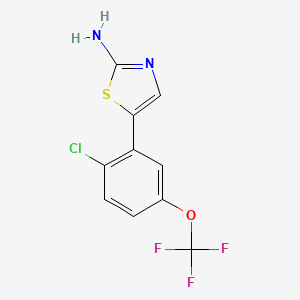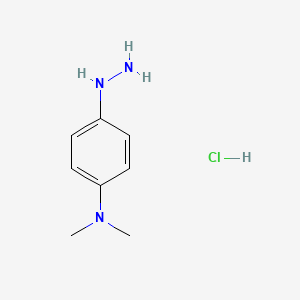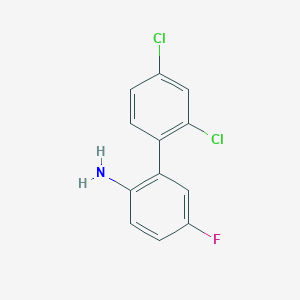
Hemopressin (human, mouse) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hemopressin (human, mouse) acetate is a bioactive endogenous peptide derived from the α1-chain of hemoglobin. It was initially isolated from rat brain homogenates. This compound acts as a selective inverse agonist of the CB1 cannabinoid receptors and has shown significant biological activities, including antinociceptive and hypotensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hemopressin (human, mouse) acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Hemopressin (human, mouse) acetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains susceptible to such transformations .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Major Products
The major product of these reactions is the desired peptide sequence, this compound. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Scientific Research Applications
Hemopressin (human, mouse) acetate has diverse applications in scientific research:
Mechanism of Action
Hemopressin (human, mouse) acetate exerts its effects primarily through the CB1 cannabinoid receptors. As an inverse agonist, it binds to these receptors and induces a conformational change that reduces their activity. This interaction leads to decreased neurotransmitter release and modulation of pain pathways. Additionally, hemopressin can lower blood pressure by promoting the release of nitric oxide, which causes vasodilation .
Comparison with Similar Compounds
Similar Compounds
RVD-Hemopressin (pepcan-12): A longer form of hemopressin that acts as a negative allosteric modulator of CB1 receptors and a positive allosteric modulator of CB2 receptors.
VD-Hemopressin: Another variant derived from beta hemoglobin, also acting on CB1 receptors.
Uniqueness
Hemopressin (human, mouse) acetate is unique due to its specific sequence and selective inverse agonist activity at CB1 receptors. Unlike other cannabinoids, it is a peptide and not a fatty acid derivative, which gives it distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C52H83N13O14 |
|---|---|
Molecular Weight |
1114.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C50H79N13O12.C2H4O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;1-2(3)4/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1 |
InChI Key |
OBLRRMZUXHAJAU-KXKZAZQTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


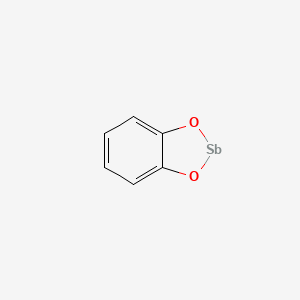
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)

![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

